4-(Aminomethyl)pyridin-3-OL
Description
Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that play a crucial role in various scientific fields, particularly in medicinal and materials science. ijnrd.orgnih.gov These nitrogen-containing aromatic rings are structurally similar to benzene, with one methine group replaced by a nitrogen atom. ijnrd.org This substitution imparts unique chemical properties, such as basicity, that make them versatile building blocks in organic synthesis. ijnrd.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKRQPZSEAOKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578854 | |
| Record name | 4-(Aminomethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55717-47-0, 20485-35-2 | |
| Record name | 3-Pyridinol, 4-(aminomethyl)-, radical ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55717-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Reaction Pathways for 4 Aminomethyl Pyridin 3 Ol
Strategic Approaches to Pyridine (B92270) Ring Formation
Classical condensation reactions are a cornerstone of pyridine synthesis, with methods like the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses being prominent. acsgcipr.org These reactions typically involve the condensation of carbonyl compounds with an amine source to construct the pyridine ring. acsgcipr.org For the synthesis of a highly functionalized molecule such as 4-(Aminomethyl)pyridin-3-ol, modifications of these classical methods are necessary.
One plausible approach is a modified Guareschi-Thorpe reaction. This involves the condensation of a β-ketoester with a cyanoacetamide derivative in the presence of a base. To achieve the desired substitution pattern, a key starting material would be a protected aminoacetonitrile (B1212223) derivative. The reaction would proceed through the formation of a dihydropyridone intermediate, which would then be aromatized and deprotected to yield the target compound.
A potential reaction scheme is outlined below:
| Reactant 1 | Reactant 2 | Reagents | Intermediate | Final Product (after further steps) |
| Ethyl 2-cyano-3-aminocrotonate | Diethyl malonate | Sodium ethoxide | 2,6-dihydroxy-4-(aminomethyl)nicotinonitrile | This compound |
This strategy offers the advantage of building the pyridine ring with the required substituents, or their precursors, in place. The choice of protecting groups for the amino functionality would be crucial to ensure compatibility with the reaction conditions.
Transition-metal catalysis provides powerful tools for the synthesis of functionalized pyridines. researchgate.net These methods include cyclization reactions of acyclic precursors and cross-coupling reactions to introduce substituents onto a pre-existing pyridine ring.
A potential cyclization strategy could involve a [2+2+2] cycloaddition of an alkyne, a nitrile, and another alkyne, catalyzed by a transition metal complex such as cobalt or rhodium. To synthesize this compound, one of the alkyne components would need to bear a protected hydroxyl group, and the nitrile would need to contain a protected aminomethyl group.
For cross-coupling approaches, a pre-functionalized pyridine ring, such as a dihalopyridine, could be used as a scaffold. For instance, a Suzuki or Sonogashira coupling reaction could be employed to introduce the necessary carbon-based substituent at the 4-position, which could then be converted to the aminomethyl group. mdpi.com The hydroxyl group could be introduced via nucleophilic substitution or a Buchwald-Hartwig amination-type reaction.
A representative cross-coupling sequence is presented below:
| Starting Material | Coupling Partner | Catalyst | Reagent | Product |
| 3-Bromo-4-chloropyridine | N-(propargyl)aniline | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 3-Bromo-4-((phenylamino)methyl)pyridine |
| 3-Bromo-4-((phenylamino)methyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Phenyl-4-((phenylamino)methyl)pyridine |
While this example from the literature illustrates the principle on a related system, it highlights how transition-metal-catalyzed reactions can be used to build up the complexity of the pyridine ring. mdpi.com
Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an efficient approach to complex molecules. researchgate.net For the synthesis of substituted pyridines, tandem reactions can involve a sequence of events such as Michael addition, cyclization, and aromatization.
A plausible tandem approach for this compound could start from a Michael addition of an enamine to an α,β-unsaturated carbonyl compound, followed by an intramolecular condensation and subsequent aromatization. To incorporate the required functional groups, the starting materials would need to be appropriately substituted. For example, the enamine could be derived from a protected aminoacetone, and the α,β-unsaturated component could contain a precursor to the hydroxyl group.
A generalized tandem reaction is shown in the following table:
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Steps |
| Enamine (from protected aminoacetone) | α,β-Unsaturated nitrile | Base | Michael addition, cyclization, aromatization |
| 2-Aminopyridines | Chalcones | I₂ | Michael addition, intramolecular oxidative amination |
One specific example from the literature describes a tandem reaction of 2-aminopyridines and chalcones, induced by iodine, which proceeds through a Michael addition followed by an intramolecular oxidative amination. researchgate.net While this leads to a different heterocyclic system (imidazo[1,2-a]pyridines), the principle of a tandem Michael addition-cyclization sequence is applicable. researchgate.net
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a potentially atom-economical method for constructing nitrogen-containing heterocycles. researchgate.net Intramolecular hydroamination of an aminoalkyne or aminoallene can lead to the formation of a cyclic amine. For the synthesis of a pyridine ring, this would likely be part of a more complex reaction cascade.
A hypothetical pathway could involve the intramolecular hydroamination of a δ-amino-α,β-alkynyl ketone. The resulting dihydropyridine (B1217469) intermediate could then be oxidized to the corresponding pyridine. The challenge in this approach lies in the synthesis of the acyclic precursor with the correct placement of the amino, hydroxyl (or precursor), and other necessary functional groups.
| Substrate | Catalyst | Intermediate | Product |
| δ-Amino-α,β-alkynyl ketone | Gold or other late transition metal | Dihydropyridine | Pyridine (after oxidation) |
While direct application to this compound is not readily found in the literature, the general principle of using hydroamination to form a nitrogen-containing ring is a valid synthetic strategy.
Oxidative coupling reactions can be used to form C-C or C-N bonds and can be a key step in the formation of heterocyclic rings. researchgate.net One innovative approach is the oxidative amination of cyclopentenones to form pyridones, which are tautomers of hydroxypyridines. chemrxiv.org
This strategy involves the in situ formation of a silyl (B83357) enol ether from a cyclopentenone, followed by the introduction of a nitrogen atom using a hypervalent iodine reagent, and subsequent aromatization to the pyridone. chemrxiv.org To apply this to the synthesis of this compound, a suitably substituted cyclopentenone precursor would be required, with the aminomethyl group (or a precursor) at the appropriate position.
The reaction can be summarized as follows:
| Starting Material | Reagents | Key Steps | Product |
| Substituted cyclopentenone | Silylating agent, hypervalent iodine reagent, amine source | Silyl enol ether formation, nitrogen insertion, aromatization | Substituted pyridone/hydroxypyridine |
This one-pot reaction is operationally simple and proceeds under mild conditions, making it an attractive modern approach to pyridone and hydroxypyridine synthesis. chemrxiv.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all the reactants, are highly efficient for generating molecular complexity. researchgate.net Several MCRs for the synthesis of pyridines have been developed.
A relevant example is the three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids to form highly substituted pyridin-4-ols. chim.it By carefully selecting the nitrile component to include a protected aminomethyl group, this methodology could potentially be adapted for the synthesis of this compound. The reaction proceeds through a series of intermediates, culminating in an aldol-type cyclization to form the pyridin-4-one, which then tautomerizes to the pyridin-4-ol. chim.it
A proposed MCR is outlined in the table below:
| Component 1 | Component 2 | Component 3 | Key Intermediate | Product Tautomer |
| Lithiated methoxyallene | Protected aminoacetonitrile | Trifluoroacetic acid | Dienol | Pyridin-4-one |
This approach is flexible and allows for the introduction of various substituents onto the pyridine ring by changing the starting components. chim.it Another example of a multicomponent reaction involves the one-pot synthesis of polyfunctionalized pyridines from an arylidene malononitrile, a methylarylketone, and sodium ethoxide. ekb.eg
Amino Oxygenation Processes
Amino oxygenation processes, which concurrently or sequentially introduce both an amino and a hydroxyl group onto an aromatic scaffold, are highly sought after for their efficiency. For pyridine systems, these transformations are complicated by the electron-deficient nature of the ring, which deactivates it towards typical electrophilic substitution.
One conceptual approach involves the oxidative amination of a pre-hydroxylated pyridine or the hydroxylation of an aminopyridine. For instance, the direct C-H amidation of pyridines has been achieved using rhodium catalysis, although this method often requires a directing group at the C2 position to achieve regioselectivity. nih.gov Another strategy involves the reaction of pyridine N-oxides, which activates the C2 and C4 positions for nucleophilic attack. While this is effective for introducing substituents, achieving the specific 3-hydroxy, 4-aminomethyl substitution pattern requires a multi-step sequence.
A plausible synthetic route could involve starting with a precursor like 3-hydroxypyridine (B118123) and introducing the 4-aminomethyl group later. Alternatively, a pyridine ring could be constructed with the required functionalities already in place or in the form of precursors. For example, multicomponent reactions, such as the Hantzsch or Chichibabin pyridine syntheses, allow for the construction of substituted pyridines from acyclic precursors, offering a convergent route to complex structures.
Targeted Synthesis of Aminopyridinol Structures
The precise installation of hydroxyl and amino groups on the pyridine ring is paramount for synthesizing this compound. This requires methodologies that can overcome the regioselectivity challenges inherent in pyridine chemistry.
Biocatalysis offers a powerful tool for the selective functionalization of C-H bonds under mild conditions. chemistryviews.org Enzymes, particularly cytochrome P450 monooxygenases and other hydroxylases, can introduce hydroxyl groups onto aromatic rings with high regioselectivity and stereoselectivity. nih.govadelaide.edu.au
The enzymatic hydroxylation of a pyridine derivative, such as 4-aminomethylpyridine or a protected variant, could potentially yield the desired 3-hydroxy product. For example, 4-hydroxypyridine-3-hydroxylase, found in Agrobacterium sp., specifically hydroxylates 4-hydroxypyridine (B47283) to pyridine-3,4-diol. nih.gov This demonstrates the potential of microbial enzymes to selectively functionalize the C3 position of a pyridine ring. While a specific enzyme for the 3-hydroxylation of a 4-substituted aminopyridine has not been detailed, enzyme engineering and screening of microbial sources could identify suitable biocatalysts. google.com The use of engineered proline hydroxylases has shown success in hydroxylating related heterocyclic structures like piperidines. chemistryviews.orggoogle.com
| Enzyme Class | Substrate Type | Potential Application for this compound Synthesis |
| Cytochrome P450s | Aromatic compounds | Regioselective C-H hydroxylation of a 4-aminomethylpyridine precursor. nih.gov |
| Flavin-dependent monooxygenases | Phenolic compounds | ortho-Hydroxylation of a pyridine derivative. nih.gov |
| Dioxygenases | Aromatic rings | Introduction of hydroxyl groups, though may lead to ring cleavage. |
| Hydroxylases (e.g., HPAH) | Hydroxyphenylacetates | Potential for ortho-hydroxylation of substituted pyridines. nih.gov |
This table illustrates potential biocatalytic strategies for the synthesis of hydroxylated pyridines.
Chemical methods for regioselective oxyfunctionalization often rely on directing groups or the inherent reactivity of activated pyridine species. Direct C-H functionalization of pyridines is challenging due to the ring's electronic deficiency. researchgate.net However, strategies have been developed to target specific positions.
One approach involves the dearomatization-rearomatization process. researchgate.net Another powerful strategy is the activation of the pyridine ring as an N-oxide. This modification activates the C2 and C4 positions towards nucleophilic attack and the C3/C5 positions towards electrophilic attack after metallation. For instance, palladium-catalyzed C2 arylation of quinoline (B57606) N-oxides demonstrates the utility of this activation strategy. mdpi.com While this directs functionalization to other positions, subsequent manipulations could lead to the desired 3,4-substitution pattern.
A more direct route to a 3,4-substituted pyridine involves building the functionality from a precursor. For example, the synthesis could start from 3-hydroxypyridine-4-carboxaldehyde. This key intermediate possesses the required hydroxyl group at C3 and a functional handle at C4 that can be converted to the aminomethyl group. chemicalbook.comchemicalbook.com
| Method | Description | Regioselectivity |
| Directed ortho-metalation (DoM) | A directing group guides deprotonation and subsequent functionalization to the adjacent position. | Typically C2 or C3, depending on the directing group. |
| C-H Activation/Functionalization | Transition metal-catalyzed direct conversion of a C-H bond to a C-O bond. | Challenging for the C3 position of pyridine; often requires directing groups. researchgate.net |
| Pyridine N-Oxide Chemistry | Activation of the ring alters its reactivity, allowing for regioselective additions. mdpi.com | C2 and C4 are activated for nucleophilic attack. |
| Synthesis from Precursors | Building the pyridine ring with desired functional groups already in place or as precursors. | High regiocontrol based on the starting materials. |
This table summarizes chemical techniques for regioselective oxyfunctionalization of pyridines.
Molecular Mechanisms of Biological Activity and Pharmacological Relevance
Role in Oxidative Stress and Glycation Pathways
Inhibition of Maillard Reaction and Advanced Glycation Endproduct (AGE) Formation
The Maillard reaction is a complex series of non-enzymatic chemical reactions between the carbonyl group of reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. wikipedia.orgkosfaj.org This process, also known as glycation, progresses through several stages, beginning with the formation of reversible Schiff bases and their subsequent rearrangement into more stable Amadori products. google.comsandiego.edu Over time, these early products undergo further oxidation, dehydration, and condensation reactions to form a heterogeneous group of irreversible compounds known as Advanced Glycation Endproducts (AGEs). mdpi.com
The accumulation of AGEs is a hallmark of aging and is significantly accelerated in conditions of hyperglycemia, such as diabetes mellitus. mdpi.com AGEs can alter the structure and function of proteins, leading to cellular dysfunction, increased oxidative stress, and inflammation. google.commdpi.com This has implicated AGEs in the pathogenesis of various chronic diseases, including diabetic complications (nephropathy, retinopathy), cardiovascular disease, and neurodegenerative disorders. mdpi.comdiabetesjournals.org
Given the pathological consequences of AGE accumulation, significant research has focused on identifying inhibitors of the Maillard reaction. While direct studies on 4-(Aminomethyl)pyridin-3-ol are not extensively documented in publicly available research, its structural similarity to Pyridoxamine (B1203002), a natural vitamer of vitamin B6, provides a strong basis for its potential role as an AGE inhibitor. Pyridoxamine is one of the most well-characterized inhibitors of AGE formation and is known to act through multiple mechanisms. nih.govresearchgate.net
The primary inhibitory mechanisms attributed to Pyridoxamine, and potentially shared by this compound due to shared functional groups, include:
Trapping of Reactive Carbonyl Species (RCS): During the intermediate stages of the Maillard reaction, highly reactive dicarbonyl compounds such as methylglyoxal (B44143) (MGO), glyoxal (B1671930) (GO), and 3-deoxyglucosone (B13542) are formed. mdpi.commdpi.com These RCS are potent precursors to AGEs. Pyridoxamine can effectively "trap" or scavenge these dicarbonyls, forming stable adducts and preventing them from reacting with proteins. nih.govmorelife.org
Inhibition of Post-Amadori Oxidative Reactions: Pyridoxamine is particularly effective at inhibiting the conversion of Amadori products into AGEs, a stage that often involves oxidative processes (glycoxidation). morelife.org
Scavenging of Reactive Oxygen Species (ROS): The formation of AGEs is closely linked with increased oxidative stress. Pyridoxamine has demonstrated primary antioxidant activity, capable of scavenging oxygen-centered free radicals that are generated during the glycation process and contribute to protein damage. nih.govresearchgate.net
The potential of this compound to act in a similar fashion is plausible due to the presence of the key aminomethyl and phenolic hydroxyl groups on the pyridine (B92270) ring, which are crucial for the trapping and antioxidant activities of Pyridoxamine.
| Inhibitor | Primary Mechanism of Action | Target Stage of Maillard Reaction |
|---|---|---|
| Aminoguanidine | Trapping of reactive dicarbonyls (e.g., MGO, GO) | Intermediate/Advanced |
| Pyridoxamine | Trapping of reactive dicarbonyls, inhibition of post-Amadori oxidation, metal chelation, ROS scavenging. nih.govmorelife.orgnih.gov | Intermediate/Advanced |
| This compound (Predicted) | Likely involves trapping of reactive dicarbonyls and ROS scavenging due to structural similarity to Pyridoxamine. | Intermediate/Advanced |
Chelation of Metal Ions and Catalyzed Reactions
Transition metals, particularly copper (Cu²⁺) and iron (Fe³⁺), play a significant catalytic role in the Maillard reaction, specifically in the oxidative degradation of Amadori products to form AGEs. diabetesjournals.org This process, termed glycoxidation, generates reactive oxygen species and accelerates the formation of the most damaging types of AGEs. Therefore, the ability to chelate these metal ions is a critical mechanism for inhibiting AGE formation. mybcbswny.comwikipedia.org
Chelation therapy involves the use of agents that can bind to metal ions, forming a stable, less reactive complex that can be excreted from the body. mybcbswny.comwikipedia.org In the context of AGE inhibition, metal chelation prevents the participation of transition metals in the redox cycling reactions that drive glycoxidation.
The 3-hydroxypyridin-4-one (HP) class of compounds, which share a structural motif with this compound, are recognized for their high affinity and selectivity for Fe³⁺. mdpi.com Deferiprone, a 3-hydroxypyridin-4-one derivative, is an orally active iron chelating drug used clinically. mdpi.com The pair of ortho-positioned ketone and hydroxyl oxygen atoms in these molecules confers a strong ability to bind trivalent metal cations. mdpi.com
Similarly, Pyridoxamine is known to form stable complexes with metal ions, and this is considered one of its key mechanisms for inhibiting AGE formation. nih.govresearchgate.net The this compound molecule possesses a phenolic hydroxyl group and a pyridine ring nitrogen, which are potential sites for coordinating with metal ions. By sequestering free copper and iron, the compound could effectively halt their catalytic activity, thereby reducing oxidative stress and slowing the rate of AGE formation.
| Metal Ion | Catalytic Role in Maillard Reaction | Potential Binding Sites on this compound |
|---|---|---|
| Copper (Cu²⁺) | Catalyzes oxidation of Amadori products and lipids, generating ROS and reactive carbonyls. nih.gov | Phenolic hydroxyl group, Pyridine ring nitrogen |
| Iron (Fe³⁺) | Promotes glycoxidation and Fenton-type reactions, leading to oxidative stress and protein modification. | Phenolic hydroxyl group, Pyridine ring nitrogen |
Neurobiological Activity and Neuroprotection Studies
The accumulation of Advanced Glycation Endproducts has been increasingly linked to the pathology of neurodegenerative diseases. AGEs can contribute to neuronal damage through the induction of chronic oxidative stress and inflammation, and by cross-linking long-lived proteins, thereby impairing their function.
While various pyridine derivatives have been investigated for neuroprotective effects, specific research focusing on the direct neurobiological or neuroprotective activities of this compound is not widely available in the current scientific literature. For instance, the compound 4-Aminopyridine (B3432731) has been studied for its role as a potassium channel blocker and its potential neuroprotective features in conditions like multiple sclerosis, but it is structurally and functionally distinct from this compound. nih.govnih.gov
However, a plausible, albeit indirect, neuroprotective role for this compound can be hypothesized based on its potential as an AGE inhibitor. By mitigating the formation of harmful AGEs and reducing associated oxidative stress and metal-catalyzed damage, the compound could theoretically help protect neuronal cells from glycation-related damage. This is particularly relevant as the brain is vulnerable to oxidative damage. Studies on Pyridoxamine have shown it can inhibit the development of diabetic retinopathy, a neurovascular complication, further suggesting that AGE inhibition can have protective effects in neural tissues. diabetesjournals.org
Nonetheless, this remains a hypothesis. Direct experimental studies are required to determine if this compound possesses any intrinsic neurobiological activity, such as interacting with neuronal receptors or signaling pathways, and to validate its potential for neuroprotection through the inhibition of AGE formation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Elucidation of Key Pharmacophoric Features
A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and elicit a particular response. For 4-(aminomethyl)pyridin-3-ol, the key pharmacophoric features can be inferred from its structural components: the pyridine (B92270) ring, the hydroxyl group, and the aminomethyl group.
The pyridine ring serves as a core scaffold and its aromatic nature can be involved in π-π stacking or hydrophobic interactions within the target's binding pocket. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The hydroxyl group at the 3-position is a potential hydrogen bond donor and acceptor, which can be critical for anchoring the molecule to the active site of a receptor or enzyme. The aminomethyl group at the 4-position introduces a basic center that is protonated at physiological pH. This positively charged ammonium (B1175870) group can form strong ionic interactions or hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in the target protein.
Based on these features, a general pharmacophore model for this compound derivatives can be proposed, highlighting the importance of a hydrogen bond acceptor (pyridine nitrogen), a hydrogen bond donor/acceptor (hydroxyl group), and a cationic/hydrogen bond donor feature (aminomethyl group) in a specific spatial arrangement.
| Feature | Type | Potential Interaction |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Interaction with hydrogen bond donors in the active site. |
| 3-Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Anchoring to the active site through hydrogen bonding. |
| 4-Aminomethyl Group | Cationic/Hydrogen Bond Donor | Ionic interactions and hydrogen bonding with the target. |
| Aromatic Ring | Hydrophobic/Aromatic | π-π stacking or hydrophobic interactions. |
Impact of Substituent Position and Nature on Biological Efficacy
The biological efficacy of this compound analogs can be significantly modulated by altering the position and nature of substituents on the pyridine ring.
Positional Isomerism: The relative positions of the hydroxyl and aminomethyl groups are critical. For instance, shifting the aminomethyl group to the 2- or 6-position, or the hydroxyl group to the 2- or 5-position, would alter the geometry of the molecule and its ability to fit into a specific binding pocket. Studies on related pyridinol compounds have shown that the position of the nitrogen atom within the ring affects antimicrobial activity, suggesting that the spatial relationship of the key functional groups is a determinant of biological function. mdpi.com
Nature of Substituents: The introduction of various substituents on the pyridine ring can influence potency, selectivity, and pharmacokinetic properties.
Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the basicity of the pyridine nitrogen, potentially enhancing its hydrogen bonding capability. SAR studies on some pyridine derivatives have indicated that electron-releasing groups can be important for modulating biological activity. researchgate.net
Electron-withdrawing groups (e.g., -Cl, -CF₃) can decrease the basicity of the pyridine nitrogen and may introduce new interaction points, such as halogen bonds. The effect of such groups is highly dependent on the specific target.
Bulky substituents may enhance binding through increased van der Waals interactions if there is a corresponding hydrophobic pocket in the target. Conversely, they can lead to steric hindrance and a loss of activity if the binding site is constrained. A review of pyridine derivatives with antiproliferative activity suggested that bulky groups can sometimes lead to lower activity. nih.gov
| Substituent Type | Example | Potential Impact on Efficacy |
| Small Alkyl | -CH₃ | May fill small hydrophobic pockets, potentially increasing potency. |
| Halogen | -Cl, -F | Can alter electronic properties and participate in halogen bonding, with variable effects on activity. |
| Hydroxyl/Alkoxy | -OH, -OCH₃ | Can introduce additional hydrogen bonding interactions, potentially improving potency. nih.govnih.gov |
Correlation between Physicochemical Properties and Biological Potency (e.g., pKa, logD)
The biological potency of this compound and its derivatives is intrinsically linked to their physicochemical properties, such as acidity/basicity (pKa) and lipophilicity (logD).
pKa: The pKa values of the pyridine nitrogen and the aminomethyl group determine the ionization state of the molecule at physiological pH. The aminomethyl group is expected to be protonated, forming a cation that can be crucial for ionic interactions with the biological target. Altering substituents on the pyridine ring will change the pKa of the pyridine nitrogen, which may affect its role as a hydrogen bond acceptor. A delicate balance of basicity is often required for optimal activity and pharmacokinetic properties.
logD: The distribution coefficient (logD) at a specific pH (e.g., 7.4) is a measure of the compound's lipophilicity and influences its ability to cross biological membranes, as well as its binding to the target.
Low logD (high hydrophilicity): May lead to good aqueous solubility but poor membrane permeability and potentially lower target engagement if the binding site is hydrophobic.
High logD (high lipophilicity): Can improve membrane permeability and binding to hydrophobic pockets but may also lead to poor solubility, increased metabolic clearance, and off-target toxicity.
For many classes of drugs, an optimal logD range is sought to balance these competing factors. The introduction of polar groups like hydroxyls tends to decrease logD, while adding alkyl or aryl groups increases it.
| Physicochemical Property | Influence on Biological Potency |
| pKa (Pyridine Nitrogen) | Affects hydrogen bonding capacity and overall charge distribution. |
| pKa (Aminomethyl Group) | Determines the extent of protonation and the strength of ionic interactions. |
| logD (Lipophilicity) | Impacts solubility, membrane permeability, target binding, and metabolic stability. |
Rational Design Principles for Optimized Derivatives
Based on the understanding of SAR and SPR, several rational design principles can be applied to optimize derivatives of this compound.
Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve properties while maintaining or enhancing biological activity. For example, the hydroxyl group could be replaced with a bioisostere like -NH₂ or -SH to probe for different hydrogen bonding interactions.
Scaffold Hopping: The pyridine core could be replaced with other heterocyclic systems (e.g., pyrimidine (B1678525), pyrazine) to explore new chemical space and potentially improve properties like metabolic stability or selectivity.
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to design derivatives with improved binding affinity and selectivity. This approach allows for the targeted introduction of substituents that can form specific favorable interactions with the active site. nih.gov
Property-Based Design: Derivatives can be designed to fall within a desired range of physicochemical properties (e.g., molecular weight, logP, pKa) that are known to be favorable for oral bioavailability and drug-likeness (e.g., Lipinski's Rule of Five).
Stereoselective Synthesis and Stereochemical Impact on Activity
While this compound itself is achiral, the introduction of a substituent at the aminomethyl carbon or on the pyridine ring can create a chiral center. In such cases, the stereochemistry of the molecule can have a profound impact on its biological activity.
Stereoselective Synthesis: The synthesis of single enantiomers of chiral derivatives is often necessary to fully characterize their pharmacological properties. Stereoselective synthetic methods, such as the use of chiral catalysts or auxiliaries, would be required to produce enantiomerically pure compounds. For instance, stereoselective synthesis of pyridinones has been achieved through the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt. nih.gov
Stereochemical Impact on Activity: The two enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and toxicity. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. One enantiomer (the eutomer) may fit perfectly into the binding site, while the other (the distomer) may have a much lower affinity or may even bind to a different target, leading to side effects. Therefore, for any chiral derivative of this compound, it would be essential to separate and test the individual enantiomers to determine the optimal stereochemistry for the desired biological activity.
Computational Chemistry and Molecular Modeling in 4 Aminomethyl Pyridin 3 Ol Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a small molecule ligand and a protein target. By simulating the binding process, molecular docking can provide information on the binding affinity, orientation, and conformation of the ligand within the protein's active site.
In the study of pyridine (B92270) derivatives, molecular docking has been employed to identify potential biological targets and to understand the key interactions that contribute to their biological activity. For instance, various pyridine and pyrimidine (B1678525) derivatives have been evaluated as potential inhibitors of EGFRWT and EGFRT790M through docking studies. nih.gov Similarly, docking studies have been used to predict the binding modes of 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents. nih.gov These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are essential for ligand binding.
For "4-(Aminomethyl)pyridin-3-OL," molecular docking could be utilized to screen for potential protein targets by virtually docking it against a library of known protein structures. The results of such a screening could identify potential therapeutic applications for this compound. Furthermore, if a target is known, docking can help in designing more potent analogs by suggesting modifications that would enhance the binding affinity.
| Derivative Class | Target Protein | Key Interactions Observed | Reference |
| Pyridine and Pyrimidine Derivatives | EGFRWT and EGFRT790M | Not specified | nih.gov |
| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives | Bacterial Ribosome | Hydrogen bonding and hydrophobic interactions | nih.gov |
| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one Derivatives | Antithrombotic Targets | Not specified | researchgate.net |
Quantum Chemical Methods (e.g., DFT) for Electronic and Structural Analysis
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic and structural properties of molecules. niscpr.res.inniscair.res.innih.gov DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of a molecule.
A DFT analysis of substituted pyridines has been conducted to predict their nucleophilicity. ias.ac.in This study included 4-(aminomethyl)pyridine, a close structural analog of "this compound." Such calculations can help in understanding the reactivity of these compounds and their potential to participate in various chemical reactions, including interactions with biological macromolecules.
For "this compound," DFT calculations could be used to optimize its three-dimensional structure and to calculate its electronic properties. This information would be valuable for understanding its chemical behavior and for parameterizing it for use in other computational studies, such as molecular dynamics simulations.
| Compound | Method | Calculated Property | Value | Reference |
| 4-(aminomethyl)pyridine | DFT/B3LYP/6-311G+(d,p) | Nucleophilicity | 0.74 | ias.ac.in |
| Substituted Pyridinyl Phosphonates | DFT at B3LYP/6-311++G(d,p) | HOMO-LUMO Gap | 3.605 eV | ijcce.ac.ir |
Prediction of Bioactive Agents through In Silico Screening
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. chemmethod.com This method is a cost-effective alternative to high-throughput screening and can significantly accelerate the drug discovery process.
The in silico screening of pyrimidine and pyridine derivatives has been performed to identify potential inhibitors for various targets. nih.govmdpi.com These studies often involve a combination of ligand-based and structure-based approaches. In ligand-based methods, a model is built based on a set of known active molecules, while structure-based methods utilize the three-dimensional structure of the biological target.
For "this compound," in silico screening could be employed to identify it as a potential hit from a large chemical library for a specific biological target. Conversely, if "this compound" is a known active compound, its structure could be used as a query to search for other similar molecules with potentially improved properties.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as its biological activity is often dependent on its three-dimensional shape. The energy landscape of a molecule provides a map of its potential energy as a function of its conformational degrees of freedom.
The conformational equilibria of 3-substituted pyridines have been examined in aqueous solution. mdpi.com Such studies provide insights into the predominant tautomeric and conformational forms of these molecules in a biological environment. For more complex molecules containing a pyridine or related piperidine (B6355638) ring, such as methylphenidate analogues, conformational analysis is critical for understanding their activity, as different conformers can have different binding affinities for their targets. wikipedia.org
A thorough conformational analysis of "this compound" would be essential to identify its low-energy conformations. This information is a prerequisite for meaningful molecular docking and pharmacophore modeling studies, as it is the low-energy conformers that are most likely to be biologically active.
Pharmacophore Generation and Database Searching
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structures of a set of known active molecules (ligand-based) or from the structure of the ligand-binding site of a protein (structure-based). dovepress.com These models can then be used as 3D queries to search chemical databases for new molecules with the desired biological activity. nih.govresearchgate.netresearchgate.net
Pharmacophore modeling is a widely used technique in drug design. For example, it can be used to identify key chemical features required for a compound to interact with a specific target. This information can then be used to guide the design of new, more potent inhibitors.
For "this compound," if it is found to be active against a particular target, a pharmacophore model could be generated based on its structure and the structures of other known active compounds. This model would capture the essential features for activity, such as hydrogen bond donors and acceptors, aromatic rings, and charged groups. The resulting pharmacophore could then be used to screen large chemical databases to identify novel and structurally diverse compounds with the potential for the same biological activity.
Preclinical and Mechanistic Studies in Advanced Applications
Investigations in Anti-Cancer Research
Aminopyridine and its derivatives have been a subject of extensive research in oncology due to their diverse biological and pharmacological effects, which stem from their interaction with various enzymes and receptors. rsc.org
Antiproliferative Activity in Specific Cancer Cell Lines
Derivatives of aminomethyl pyridine (B92270) have demonstrated significant antiproliferative activity against various cancer cell lines. In one study, a series of novel amide derivatives of 3-aminomethyl pyridine were synthesized and evaluated for their anticancer properties. researchgate.net Specific compounds from this series showed notable efficacy against lung and leukemia cancer cell lines. researchgate.net For instance, compounds 2a and 2b exhibited potent activity against the A549 lung cancer cell line, while compounds 2c, 2d, and 5a were particularly effective against MOLT3 leukemia cells. researchgate.net
Another study on a novel pyridine derivative, identified as compound H42, revealed potent inhibitory effects on the proliferation of ovarian cancer cells, with IC₅₀ values of 0.87 µM for SKOV3 cells and 5.4 µM for A2780 cells. nih.gov The antiproliferative activity of pyridine derivatives is often linked to the presence and position of specific functional groups on the pyridine ring. nih.gov
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| 2a | A549 (Lung) | 0.2129 |
| 2b | A549 (Lung) | 1.186 |
| 2c | MOLT3 (Leukemia) | 0.51 |
| 2d | MOLT3 (Leukemia) | 0.14 |
| 5a | MOLT3 (Leukemia) | 0.73 |
Induction of Apoptosis and Cell Cycle Modulation
The anticancer effects of pyridine derivatives are often mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. The pyridine derivative H42 was found to induce apoptosis in ovarian cancer cells. nih.gov Similarly, studies on 4-aminopyridine (B3432731) (4-AP) have shown it can attenuate apoptosis. nih.govnih.gov The induction of apoptosis by these compounds is a key mechanism for inhibiting cancer progression. nih.gov
In addition to inducing apoptosis, some pyridine derivatives can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. Compound H42 was shown to cause cell cycle arrest at the G0/G1 phase in ovarian cancer cell lines. nih.gov Other related heterocyclic compounds, such as 4-aminoquinazoline derivatives, have also been found to cause G1 cell cycle arrest, leading to growth inhibition. nih.gov The cytotoxic concentrations of a related compound, 4-amino-3-acetylquinoline, were also shown to induce morphological changes characteristic of apoptosis in murine leukemia cells. nih.gov
Inhibition of Anti-Apoptotic Gene Expression
A crucial aspect of cancer therapy is overcoming the resistance of cancer cells to apoptosis. This can be achieved by inhibiting the expression of anti-apoptotic proteins. Research has shown that certain aminopyridine compounds can modulate the expression of key proteins involved in the apoptotic pathway.
Treatment with the pyridine derivative H42 resulted in a significant decrease in the expression of the anti-apoptotic protein Bcl-2 in ovarian cancer cells. nih.gov Concurrently, it increased the expression of pro-apoptotic proteins like cleaved caspase-9 and downregulated caspase-3, caspase-7, and PARP, indicating that it induces apoptosis via a mitochondrion-mediated pathway. nih.gov Similarly, 4-aminopyridine (4-AP) has been demonstrated to bolster the expression of the anti-apoptotic gene BCL2 while attenuating the expression of pro-apoptotic genes such as BAX, caspase-9, and caspase-3. nih.govnih.gov The ability to downregulate anti-apoptotic proteins like Bcl-2 is a significant mechanism contributing to the anticancer potential of these compounds. mdpi.comresearcher.life
Anti-Infective Research (Antibacterial and Antiviral)
Pyridine-based compounds have long been recognized for their potential as anti-infective agents, with research demonstrating their activity against a variety of bacterial and viral pathogens. nih.gov
Antimicrobial Activity Against Bacterial Strains
Various derivatives of pyridine have shown excellent antibacterial activity against a range of both Gram-positive and Gram-negative bacterial strains. nih.gov Studies on novel 3-aminomethyl pyridine derivatives have confirmed their potential as antimicrobial agents. researchgate.net
Alkyl pyridinol compounds, which share structural similarities, exhibit potent antimicrobial activity selectively against Gram-positive bacteria, including various strains of Staphylococcus aureus such as methicillin-resistant S. aureus (MRSA). mdpi.com Some of these compounds were found to be bactericidal at low concentrations, causing disruption and deformation of the bacterial membrane. mdpi.com Other research has identified substituted pyridine derivatives with high antibacterial activity against species like B. subtilis, S. aureus, P. aeruginosa, and E. coli, with minimum inhibitory concentrations (MIC) as low as 6.25–12.5 μg/mL. nih.gov
| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity (MIC) |
|---|---|---|
| Alkyl Pyridinol (JC-01-072) | S. aureus/MRSA | 4–8 µg/mL |
| Alkyl Pyridinol (JC-01-074) | S. aureus/MRSA | 16 µg/mL |
| Substituted Mannich bases (12, 15, 16, 17) | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 μg/mL |
| Pyridine compounds 36 and 37 | B. subtilis, S. aureus, E. faecalis, E. coli, P. aeruginosa, S. typhi | Not specified |
Antiviral Efficacy and Mechanisms of Action
The pyridine scaffold is a component of several compounds investigated for antiviral properties. nih.gov The mechanisms of action for antiviral drugs are varied, often targeting specific stages of the viral life cycle, such as attachment, entry, replication, or release. nih.gov
Research into isothiazolo[4,3-b]pyridines has identified them as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C, demonstrating broad-spectrum antiviral activity against viruses such as the Venezuelan equine encephalitis virus (VEEV) and SARS-CoV-2. mdpi.com The antiviral action of many alkaloid compounds, a broad class that includes some pyridine derivatives, often involves the inhibition of viral replication by targeting cellular enzymes and protein synthesis. mdpi.com These compounds can act as specific or broad-spectrum inhibitors of viral replication by interfering with essential steps in the virus life cycle. mdpi.com
Anti-Mycobacterial Activity
While direct studies on the anti-mycobacterial activity of 4-(Aminomethyl)pyridin-3-ol as a standalone agent are not extensively detailed in available research, its role as a vitamer of vitamin B6 is critical to understanding its potential in this area. The biosynthesis of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, is indispensable for the survival and virulence of Mycobacterium tuberculosis (Mtb). nih.govresearchgate.netnih.gov
The Mtb genome contains the necessary enzymatic machinery for both de novo synthesis and salvage pathways of PLP. nih.govplos.org The de novo pathway involves a PLP synthase complex composed of Pdx1 and Pdx2. researchgate.netnih.gov Genetic disruption of this pathway, specifically the pdx1 gene, results in a vitamin B6 auxotrophic Mtb mutant. researchgate.netnih.gov This mutant is unable to synthesize its own vitamin B6 and consequently fails to persist in host tissues, demonstrating the essentiality of this cofactor for the pathogen's growth and survival. researchgate.netnih.gov This reliance on PLP suggests that the vitamin B6 biosynthesis pathway is a promising target for the development of novel anti-tubercular agents. researchgate.netplos.org
Furthermore, research into derivatives of vitamin B6 has shown significant promise. Analogs of pyridoxal, another form of vitamin B6, have been synthesized and evaluated for their anti-mycobacterial properties. One such class of compounds is the pyridoxal isonicotinoyl hydrazone (PIH) analogs. nih.gov Studies on compounds like 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH), which is derived from the condensation of a pyridoxal-related structure and the anti-TB drug isoniazid (B1672263) (INH), have demonstrated potent activity against M. bovis and virulent Mtb. nih.gov The proposed mechanism for PCIH involves it acting as a lipophilic vehicle, facilitating the transport of the active INH moiety into the mycobacterium. nih.gov This highlights the potential of using the pyridine core of vitamin B6 vitamers as a scaffold for developing new anti-mycobacterial drugs.
Studies in Metabolic Disorders
This compound has been extensively studied for its protective effects against complications arising from metabolic disorders, particularly diabetes. Its primary mechanism of action in this context is the inhibition of the formation of advanced glycation end-products (AGEs), which are key contributors to diabetic pathology. nih.govdiabetesjournals.orgmdpi.comresearchgate.net
Efficacy in Diabetic Nephropathy Models
Preclinical studies using various animal models of diabetic nephropathy (DN) have consistently demonstrated the efficacy of this compound in mitigating kidney damage. nih.govresearchgate.net In streptozotocin-induced diabetic rats and mice overexpressing inducible nitric oxide synthase in pancreatic β-cells, administration of pyridoxamine (B1203002) led to significant improvements in key markers of renal health. nih.govnih.gov
The compound has been shown to attenuate the development of albuminuria, reduce the increase in serum creatinine (B1669602), and limit the progression of glomerulosclerosis. nih.govresearchgate.netnih.gov Mechanistically, beyond its role as a potent AGE inhibitor, it also significantly blocks the expression of inflammatory and profibrotic genes within the kidneys. nih.gov
| Animal Model | Key Findings | Reference |
|---|---|---|
| Streptozotocin-induced diabetic rats | Diminished elevation in serum creatinine concentrations and reduced urine albumin excretion. | nih.gov |
| db/db diabetic mice | Decreased progression of diabetic glomerular histopathologic findings. | nih.gov |
| KK-Ay/Ta mouse model | Improved albuminuria. | nih.gov |
| iNOS-β-cell transgenic mice | Attenuated kidney enlargement, albuminuria, increased serum creatinine, glomerulosclerosis, and reduced inflammatory and profibrotic gene expression. | nih.govresearchgate.net |
Relevance in Diabetic Retinopathy Investigations
The therapeutic potential of this compound extends to another major microvascular complication of diabetes: diabetic retinopathy. diabetesjournals.orgnih.gov Its ability to inhibit the formation of both AGEs and advanced lipoxidation end products (ALEs) is central to its protective effects on the retinal vasculature. diabetesjournals.orgnih.gov
In studies using streptozotocin-induced diabetic rats, treatment with pyridoxamine effectively protected against a range of pathological changes in the retina. diabetesjournals.orgnih.gov A key feature of diabetic retinopathy is the loss of retinal capillary cells, leading to the formation of acellular capillaries. diabetesjournals.org Pyridoxamine treatment was shown to significantly prevent this capillary drop-out. diabetesjournals.orgnih.gov Furthermore, it limited the diabetes-induced upregulation of extracellular matrix proteins and the accumulation of Nε-(carboxymethyl)lysine (CML), a major AGE, in the retinal vasculature. diabetesjournals.orgnih.gov
| Animal Model | Pathological Change | Effect of this compound | Reference |
|---|---|---|---|
| Streptozotocin-induced diabetic rats | Acellular Capillaries | Protected against capillary drop-out | diabetesjournals.orgnih.gov |
| Extracellular Matrix (ECM) mRNA Expression (Fibronectin, Collagen IV, Laminin β1 chain) | Limited diabetes-related upregulation | diabetesjournals.orgnih.gov | |
| Laminin Protein Upregulation | Limited diabetes-related upregulation | diabetesjournals.org | |
| Nε-(carboxymethyl)lysine (CML) Accumulation | Reduced increase in the retinal vasculature | diabetesjournals.orgnih.gov |
Advanced Biological Probes and Imaging Agents
The pyridine ring is a common scaffold in the development of probes for biological imaging. However, the direct application of this compound in this area is still an emerging field of investigation.
Development of Radiolabeled Analogs for Imaging (e.g., PET)
The development of specific radiolabeled analogs of this compound for Positron Emission Tomography (PET) imaging is not yet extensively documented in scientific literature. However, the broader class of pyridine-containing molecules has been successfully developed into PET radiotracers for a variety of biological targets. nih.govnih.govresearchgate.net For instance, 18F-labeled pyridaben (B1679940) analogs have been synthesized and evaluated as potential myocardial perfusion imaging agents. nih.gov Similarly, pyridothiophene scaffolds are being explored for the development of PET radiotracers to image α-synuclein aggregates in neurodegenerative diseases. nih.govresearchgate.net These examples demonstrate the chemical tractability of the pyridine core for radiolabeling and suggest the feasibility of developing PET ligands from this compound or its derivatives for in vivo imaging applications in the future.
Advanced Analytical and Characterization Techniques in Compound Research
X-ray Crystallography for Structural Confirmation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous confirmation of a molecule's structure, including bond lengths, bond angles, and stereochemistry. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered is directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.
While specific crystallographic data for 4-(Aminomethyl)pyridin-3-ol is not publicly available, the application of this technique to related pyridine (B92270) derivatives demonstrates its power. For instance, studies on various pyridine-based compounds have successfully utilized single-crystal X-ray diffraction to confirm their molecular structures. nih.goveurjchem.com These analyses reveal detailed information about the planarity of the pyridine ring, the conformation of substituents, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. eurjchem.commdpi.com For this compound, this technique could definitively establish the intramolecular and intermolecular hydrogen bonding involving the hydroxyl and aminomethyl groups, providing critical insight into its solid-state behavior. The pyridine ring itself typically crystallizes in an orthorhombic crystal system. wikipedia.org
Spectroscopic Methods for Elucidating Molecular Structure and Dynamics
Spectroscopic techniques are indispensable tools for probing the structure and behavior of molecules. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the compound's connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet further upfield. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would present as broad singlets whose chemical shifts are dependent on solvent and concentration.
¹³C NMR: The carbon atoms of the pyridine ring would resonate in the range of δ 120-160 ppm. acs.orgrsc.org The carbon of the aminomethyl group would appear at a much higher field. The presence of the hydroxyl group would deshield the C3 carbon, shifting its signal downfield compared to an unsubstituted pyridine.
| Assignment | ¹H NMR Chemical Shift (δ ppm) for 4-(Aminomethyl)pyridine chemicalbook.com | Predicted ¹H NMR Shift Change for this compound | Predicted ¹³C NMR Shift Range (δ ppm) for this compound acs.orgrsc.org |
|---|---|---|---|
| Pyridine Ring Protons | ~7.25 and ~8.54 | Shifts expected due to -OH group | 120-160 |
| -CH₂- Group Protons | ~3.90 | Minor shift expected | ~45-55 |
| -NH₂ Group Protons | ~1.52 (variable) | Broad singlet, variable | N/A |
| -OH Group Proton | N/A | Broad singlet, variable | N/A |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups. Data from related aminopyridines and hydroxypyridines provide a basis for these predictions. researchgate.netaip.orgnist.gov
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group, with the broadening due to hydrogen bonding.
N-H Stretch: The primary amine would exhibit two bands in the 3300-3500 cm⁻¹ region for asymmetric and symmetric stretching.
C-H Stretch: Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretch of the methyl group would be just below 3000 cm⁻¹.
C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1650 cm⁻¹ region. researchgate.net
C-O Stretch: The stretching vibration for the C-O bond of the hydroxyl group would typically be observed in the 1000-1260 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| -OH | Stretching | 3200-3600 (Broad) |
| -NH₂ | Stretching | 3300-3500 (Two bands) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| Pyridine Ring | C=C and C=N Stretching | 1400-1650 |
| C-O | Stretching | 1000-1260 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic compounds like pyridine derivatives, the most common transitions are π → π* and n → π*. libretexts.orguzh.ch
The UV-Vis spectrum of this compound would be dominated by the absorptions of the substituted pyridine chromophore. The spectrum of pyridine itself shows a π → π* transition around 250-270 nm and a weaker n → π* transition at a longer wavelength, near 320-380 nm. libretexts.orgresearchgate.net The substituents (-OH and -CH₂NH₂) act as auxochromes, which can shift the wavelength and intensity of these absorption bands. The hydroxyl group, in particular, is likely to cause a bathochromic shift (a shift to a longer wavelength) of the π → π* transition.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, confirm its molecular formula, and gain structural information from its fragmentation patterns. Techniques like Electrospray Ionization (ESI) are commonly used for polar, non-volatile molecules like pyridine derivatives. researchgate.net
The molecular formula of this compound is C₆H₈N₂O, giving it a monoisotopic mass of approximately 124.06 Da. In ESI-MS, the compound would typically be observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 125.07.
Tandem mass spectrometry (MS/MS) involves selecting the parent ion and subjecting it to collision-induced dissociation to produce fragment ions. The fragmentation pattern provides a "fingerprint" that can help elucidate the structure. For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, or ammonia (B1221849) (NH₃) from the aminomethyl group. Cleavage of the bond between the pyridine ring and the aminomethyl substituent is also a probable fragmentation pathway. researchgate.netscispace.comnih.gov
| Ion Adduct | Expected m/z | Common Fragmentation Pathways | Expected Fragment m/z |
|---|---|---|---|
| [M+H]⁺ | ~125.07 | Loss of H₂O | ~107.06 |
| [M+Na]⁺ | ~147.05 | Loss of NH₃ | ~108.06 |
| [M+K]⁺ | ~163.03 | Loss of CH₂NH₂ | ~95.04 |
Future Directions and Emerging Research Avenues
Design of Novel Multi-Targeting Agents
The conventional "one-drug, one-target" paradigm has shown limited efficacy against complex multifactorial diseases such as neurodegenerative disorders and cancer. dovepress.com This has led to the rise of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. dovepress.com The 4-(Aminomethyl)pyridin-3-ol scaffold, as a key component of the pyridoxine (B80251) family, is an excellent starting point for designing such agents.
Researchers have successfully designed and synthesized pyridoxine-based derivatives that exhibit multi-functional properties, including acetylcholinesterase (AChE) inhibition, antioxidant effects, and metal chelation, all of which are relevant to the pathology of Alzheimer's disease. The development of MTDLs is now a significant area of research, aiming to create single molecules with multiple strategic functions.
Future research will likely focus on creating hybrid molecules that combine the this compound core with other pharmacophores to target distinct but related pathological pathways. For instance, in oncology, a derivative could be engineered to inhibit both a specific protein kinase and a receptor involved in angiogenesis, offering a dual-pronged attack on tumor growth and metastasis. nih.govnih.gov
| Potential Disease Area | Target 1 | Target 2 | Rationale for Multi-Target Approach |
|---|---|---|---|
| Alzheimer's Disease | Acetylcholinesterase (AChE) | Beta-secretase 1 (BACE1) | Simultaneously reduce acetylcholine (B1216132) breakdown and amyloid-β plaque formation. |
| Cancer | Epidermal Growth Factor Receptor (EGFR) | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Inhibit both tumor cell proliferation and the formation of new blood vessels that supply the tumor. nih.gov |
| Diabetes (Type 2) | Dipeptidyl peptidase-4 (DPP-4) | Sodium-glucose co-transporter 2 (SGLT2) | Enhance insulin (B600854) secretion via incretin (B1656795) pathway and increase urinary glucose excretion. dovepress.comnih.gov |
Integration with Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). FBDD utilizes small, low-molecular-weight compounds, or "fragments," to identify initial hits that bind weakly but efficiently to a biological target. These fragments serve as starting points for building more potent and selective drug candidates.
Given its low molecular weight and presence of key functional groups (hydroxyl, amino, pyridine (B92270) nitrogen), this compound is an ideal candidate for inclusion in fragment libraries. Its structure offers multiple points for chemical elaboration, allowing chemists to "grow" the fragment within the target's binding pocket to optimize interactions and increase affinity. Pyridone scaffolds, in general, are considered privileged fragments in the design of new biologically active molecules. nih.gov
The integration of this compound into FBDD campaigns could accelerate the discovery of novel leads for challenging targets, such as protein-protein interactions, that have been difficult to address with larger, more complex molecules. researchgate.net
Exploration of New Chemical Space
While the pyridine core is well-established, there is vast untapped potential in the chemical space surrounding the this compound scaffold. rsc.org Systematic exploration involves creating libraries of analogues by modifying the core structure through various synthetic reactions. This allows researchers to probe structure-activity relationships (SAR) and discover compounds with novel or improved pharmacological profiles.
Future synthetic efforts will likely focus on:
Substitution at the pyridine ring: Introducing different functional groups at unoccupied positions to modulate electronic properties, solubility, and binding interactions.
Modification of the aminomethyl group: Converting the primary amine to secondary or tertiary amines, amides, or other functional groups to explore new binding vectors.
Derivatization of the hydroxyl group: Forming ethers or esters to alter physicochemical properties like lipophilicity and metabolic stability.
This systematic exploration can lead to the identification of new drug candidates for a wide range of diseases, expanding the therapeutic utility of this versatile scaffold. acs.orgrsc.orgacs.org
Development of Sustainable Synthesis Protocols
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. rasayanjournal.co.inijarsct.co.in Traditional methods for synthesizing pyridine derivatives often rely on harsh reagents, toxic solvents, and high temperatures. nih.govbenthamscience.com A key future direction is the development of sustainable and efficient protocols for the synthesis of this compound and its derivatives.
Promising green chemistry approaches include:
Microwave-Assisted Synthesis: This technique uses microwave irradiation to dramatically reduce reaction times, increase yields, and often allows for the use of less hazardous solvents. nih.govacs.orgnih.gov
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. ijarsct.co.inmdpi.com
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, improving atom economy and process efficiency. benthamscience.comresearchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or solvent-free conditions minimizes environmental pollution. rasayanjournal.co.inbenthamscience.comrsc.org
The development of such protocols will not only make the production of these compounds more environmentally friendly but also more cost-effective. rsc.org
| Green Chemistry Approach | Principle | Potential Advantage for Synthesizing Pyridine Derivatives |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid and uniform heating via microwave irradiation. acs.org | Reduced reaction times (minutes vs. hours), higher yields, fewer byproducts. nih.gov |
| Biocatalysis | Use of enzymes to catalyze specific reactions. mdpi.com | High stereoselectivity, mild reaction conditions (room temp, aqueous media), reduced waste. |
| Solvent-Free Reactions | Conducting reactions without a solvent medium. rasayanjournal.co.in | Eliminates solvent waste, simplifies product purification, lowers costs. |
| Ionic Liquids | Use of non-volatile, recyclable salts as solvents and/or catalysts. benthamscience.com | Low environmental impact, potential for catalyst recycling, enhanced reaction rates. rsc.org |
Personalized Medicine Approaches and Biomarker Identification
The era of personalized medicine aims to tailor treatments to individual patients based on their unique genetic and molecular profiles. rsc.org As new therapeutic agents based on the this compound scaffold are developed, a crucial avenue of research will be the identification of biomarkers that can predict a patient's response to these drugs.
A biomarker is a measurable indicator of a biological state or condition. In personalized medicine, predictive biomarkers can help stratify patient populations, identifying those who are most likely to benefit from a particular therapy. dovepress.com For example, if a derivative of this compound is developed as a kinase inhibitor for cancer, research would be needed to identify the specific genetic mutations or protein expression levels in tumors that confer sensitivity to the drug. nih.govdntb.gov.ua
This approach allows for more targeted and effective therapies, improving clinical outcomes while minimizing exposure of non-responders to potential side effects. Future clinical trials for drugs derived from this scaffold should incorporate biomarker discovery and validation as integral components.
Mechanistic Studies on Long-Term Biological Effects
For any new chemical entity to become a successful drug, a thorough understanding of its long-term biological effects is essential. As a pyridoxine analog, this compound is expected to be processed by the body's metabolic pathways. nih.govnih.gov Pyridoxine itself is metabolized in the liver to the active coenzyme pyridoxal (B1214274) 5'-phosphate and eventually excreted as 4-pyridoxic acid. mhmedical.comslideshare.net
Future research must undertake detailed mechanistic studies to:
Elucidate Metabolic Pathways: Identify the enzymes responsible for metabolizing the compound and characterize its major metabolites. This is crucial for understanding its duration of action and potential for drug-drug interactions.
Assess Off-Target Effects: Investigate the compound's interaction with a wide range of biological targets beyond its intended one to predict potential side effects.
Evaluate Chronic Toxicity: Conduct long-term studies in preclinical models to assess any potential for toxicity with prolonged administration. google.com
Investigate Bioaccumulation: Determine if the compound or its metabolites accumulate in specific tissues over time, which could have long-term consequences. The distribution of pyridoxine is primarily in the liver, muscle, and brain. nih.gov
These studies are critical for establishing a comprehensive safety profile and ensuring the long-term viability of any drug candidate derived from the this compound scaffold.
Q & A
Basic: What synthetic methodologies are recommended for producing 4-(Aminomethyl)pyridin-3-OL, and what parameters critically influence reaction yields?
Methodological Answer:
A viable route involves reductive amination or nitrile reduction strategies. For example, analogous compounds (e.g., 1-(Aminomethyl)-4-methoxycyclohexanamine) were synthesized via hydrogenation of nitrile intermediates using catalysts like Raney nickel under controlled pressure (10–15 bar H₂) . Key parameters include:
- Catalyst selection : Transition metals (e.g., Pd/C) or enzymatic systems for stereochemical control.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
- Temperature : Maintain 40–60°C to avoid decomposition.
- Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions at the amino or hydroxyl moieties.
Basic: What safety protocols and storage conditions are essential for handling this compound?
Methodological Answer:
Refer to GHS-compliant guidelines for pyridinol derivatives :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture or oxidizing agents.
- PPE : Wear nitrile gloves, ANSI-approved goggles, and lab coats. Use respiratory protection (EN 143-certified filters) during aerosol-generating steps.
- Ventilation : Ensure local exhaust ventilation (LEV) with airflow ≥0.5 m/s.
- Spill management : Neutralize with 5% acetic acid and adsorb using vermiculite.
Advanced: How can computational modeling optimize the study of this compound’s interactions with enzymatic targets?
Methodological Answer:
Leverage molecular dynamics (MD) and docking frameworks validated for similar aminomethyl-pyridine analogs :
| Parameter | Recommended Setting |
|---|---|
| Force Field | GAFF/AMBER for ligand parameterization |
| Partial Charges | AM1-BCC method |
| Solvation Model | TIP3P explicit water |
| Simulation Time | ≥100 ns equilibration |
| Software | AMBER 16 or GROMACS |
| Validate docking poses using free-energy perturbation (FEP) or MMPBSA binding affinity calculations. |
Advanced: What analytical strategies resolve structural ambiguities in this compound characterization?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR : Assign peaks using ¹H-¹³C HSQC and HMBC to differentiate regioisomers. For hydroxyl protons, employ D₂O exchange or low-temperature (200 K) experiments.
- Mass Spectrometry : Use HRMS-ESI in positive ion mode (m/z range 50–500). Fragment ions at m/z 123 (pyridine ring cleavage) confirm the aminomethyl group.
- X-ray Crystallography : Co-crystallize with thiourea derivatives to enhance crystal lattice stability.
Advanced: How should researchers address discrepancies in reported biological activity data for this compound derivatives?
Methodological Answer:
Adopt a systematic validation workflow:
Assay standardization : Replicate experiments under identical buffer conditions (e.g., pH 7.4 PBS) and temperature (25°C).
Control benchmarking : Compare against reference inhibitors (e.g., suramin for kinase assays) .
Data normalization : Use Z-factor scoring to assess assay robustness.
Mechanistic studies : Perform ITC (isothermal titration calorimetry) to validate binding thermodynamics.
Basic: What spectroscopic signatures confirm the identity of this compound?
Methodological Answer:
Key diagnostic features include:
- IR : Broad O–H stretch (~3200 cm⁻¹) and N–H bending (1600 cm⁻¹).
- ¹H NMR (DMSO-d₆): δ 8.2 (pyridine H-2), δ 6.9 (H-5), δ 4.1 (–CH₂NH₂), and δ 3.8 (–OH, exchangeable).
- ¹³C NMR : δ 155 (C-3 OH), δ 140 (C-4 aminomethyl), δ 120–130 (pyridine backbone).
Advanced: How can researchers assess the environmental impact of this compound during disposal?
Methodological Answer:
Follow REACH guidelines :
- Biodegradation : Conduct OECD 301F tests to measure 28-day mineralization.
- Aquatic toxicity : Use Daphnia magna acute immobilization assays (EC₅₀ threshold: <10 mg/L).
- Waste treatment : Incinerate at >800°C with alkaline scrubbers to neutralize NOₓ emissions.
Advanced: What strategies improve the stability of this compound in aqueous solutions?
Methodological Answer:
- pH optimization : Stabilize at pH 5–6 (prevents hydroxyl group deprotonation).
- Antioxidants : Add 0.1% w/v ascorbic acid to inhibit oxidation.
- Lyophilization : Formulate as lyophilized powders with trehalose (1:5 molar ratio).
- Container material : Use amber glass vials to block UV-induced degradation.
Basic: What are the primary degradation pathways of this compound under thermal stress?
Methodological Answer:
Thermogravimetric analysis (TGA) and HPLC-MS identify:
- Pathway 1 : Oxidative deamination to 4-carboxypyridin-3-OL (mass shift +16 Da).
- Pathway 2 : Pyridine ring hydroxylation at C-2 (retention time shift in RP-HPLC).
- Mitigation : Store under inert gas and avoid temperatures >40°C .
Advanced: How can researchers design SAR studies for this compound analogs targeting enzyme inhibition?
Methodological Answer:
Adopt a three-tiered approach:
Core modifications : Vary substituents at C-4 (e.g., alkyl vs. aryl groups).
Bioisosteric replacement : Substitute –OH with –SH or –NH₂ to modulate H-bonding.
Activity cliffs : Use Free-Wilson analysis to quantify substituent contributions.
Validate with kinase inhibition assays (IC₅₀) and co-crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
